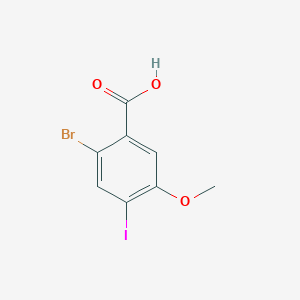

2-Bromo-4-iodo-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNQAVXBECJEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Potential of 2 Bromo 4 Iodo 5 Methoxybenzoic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com In the context of 2-Bromo-4-iodo-5-methoxybenzoic acid, the differing reactivities of the aryl iodide and aryl bromide moieties are critical. The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl. tcichemicals.com Consequently, the C-I bond at the 4-position is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the C-Br bond at the 2-position. This reactivity difference enables regioselective functionalization, allowing for sequential or one-pot couplings to introduce different substituents at the iodo and bromo positions.

The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. tcichemicals.comresearchgate.net When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs selectively at the more reactive C-I bond. nih.govlibretexts.org By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, the iodine atom can be replaced with an aryl, heteroaryl, or vinyl group, while leaving the bromine atom intact for subsequent transformations.

For instance, reacting the substrate with one equivalent of a phenylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as K₂CO₃) would yield 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid. The remaining bromo group can then undergo a second Suzuki-Miyaura coupling with a different boronic acid under potentially more forcing conditions to generate a complex, unsymmetrical biaryl product. beilstein-journals.org

Table 1: Regioselective Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst System | Expected Product at C4 Position |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl |

| 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Methylphenyl (p-tolyl) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org Similar to other palladium-catalyzed processes, this reaction can be performed selectively on this compound. The initial amination will occur at the C-I position due to its higher reactivity. This allows for the introduction of primary or secondary amines at the 4-position of the benzoic acid ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. This selective functionalization provides a route to complex aniline derivatives that can be further modified at the C-Br position.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the functionalization of this compound. The coupling proceeds with high regioselectivity at the C-I bond under mild conditions, such as room temperature. wikipedia.org This allows for the synthesis of 4-alkynyl-2-bromo-5-methoxybenzoic acid derivatives. The resulting products are valuable intermediates, as the alkyne moiety can participate in a wide range of subsequent transformations, including cycloadditions and further couplings. The bromine atom at the 2-position can be targeted in a subsequent, separate coupling reaction. libretexts.org

Table 2: Selective Sonogashira Coupling at the C4-Iodo Position

| Terminal Alkyne | Catalyst System | Expected Product at C4 Position |

|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | (Trimethylsilyl)ethynyl |

Other significant palladium-catalyzed cross-coupling reactions can also be selectively applied to this compound.

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) to couple with the aryl halide. nih.gov The reaction would preferentially occur at the C-I bond to introduce alkyl or aryl groups.

Negishi Coupling : Involving the reaction of an organozinc reagent with the aryl halide, the Negishi coupling is known for its high functional group tolerance. organic-chemistry.orgbeilstein-journals.org It can be used to selectively introduce a variety of carbon-based substituents at the 4-position of the substrate.

Stille Coupling : This method employs organostannane (organotin) reagents. koreascience.kr The Stille coupling is also highly versatile and would react selectively at the more labile C-I bond, allowing for the introduction of complex organic fragments while preserving the C-Br bond for further synthetic elaboration.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. libretexts.org

In this compound, the carboxylic acid group (-COOH) is a meta-directing deactivator for electrophilic substitution but acts as an electron-withdrawing group that can activate the ring towards nucleophilic attack. The bromine atom is ortho to the -COOH group, and the iodine atom is para. This positioning makes both halogen sites potentially susceptible to SNAr. However, the reaction is disfavored by the presence of the electron-donating methoxy (B1213986) group (-OCH₃), which destabilizes the required anionic intermediate. Therefore, SNAr reactions on this substrate would likely require very strong nucleophiles and potentially harsh reaction conditions. youtube.com In terms of leaving group ability in SNAr, it is not solely dependent on bond strength but on the ability to stabilize the intermediate; the relative reactivity of iodide versus bromide can vary depending on the specific nucleophile and conditions. youtube.com

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile. masterorganicchemistry.comlumenlearning.com The reactivity and regioselectivity of EAS are governed by the existing substituents on the ring. youtube.com In this compound, there is only one available position for substitution: the C6 position.

The directing effects of the current substituents are as follows:

-OCH₃ (Methoxy) : A strongly activating, ortho, para-directing group.

-COOH (Carboxylic Acid) : A deactivating, meta-directing group.

-Br (Bromo) and -I (Iodo) : Deactivating, ortho, para-directing groups.

The outcome of an EAS reaction is determined by the interplay of these effects. The methoxy group is the most powerful activating group and will strongly direct an incoming electrophile to its ortho and para positions. Its para position (C2) is blocked by the bromine atom. One of its ortho positions (C4) is blocked by the iodine atom. Therefore, the methoxy group strongly directs substitution to the C6 position. The deactivating -COOH group directs meta to itself, which also points to the C6 position (and C2). The halogens direct ortho/para, but their deactivating effect is weaker than the activating effect of the methoxy group.

Thus, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to occur selectively at the C6 position, guided predominantly by the powerful activating effect of the methoxy group. libretexts.org

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present in this compound is no exception. It serves as a handle for the synthesis of various derivatives, including esters, amides, alcohols, and aldehydes.

The conversion of this compound into its corresponding esters and amides is a fundamental transformation. However, the presence of the bulky bromine atom at the ortho position to the carboxylic acid introduces significant steric hindrance, which can impede these reactions.

| Reagent/Method | Alcohol Type | Conditions | Outcome |

| DCC / DMAP | Primary, Secondary | Aprotic solvent (e.g., CH₂Cl₂), Room Temp. | Effective for a wide variety of alcohols, including sterically hindered ones orgsyn.org. |

| Acyl Chloride | Primary, Secondary | Two-step: 1. SOCl₂ or (COCl)₂; 2. Alcohol, Base | A robust method, but requires conversion to the more reactive acyl chloride first. |

| Fischer Esterification | Primary (e.g., Methanol) | Alcohol as solvent, H₂SO₄ (cat.), Reflux | May require prolonged reaction times and yield can be moderate due to steric effects. |

Amidation: Similar to esterification, the formation of amides from this compound requires activation of the carboxyl group, especially when reacting with less nucleophilic amines. This is typically achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the desired amine. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can facilitate the direct coupling of the carboxylic acid with an amine under mild conditions, a common strategy for overcoming steric challenges.

Reduction to Alcohol: The carboxylic acid functional group is resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is necessary to convert this compound to the corresponding primary alcohol, (2-bromo-4-iodo-5-methoxyphenyl)methanol masterorganicchemistry.comchemguide.co.uk. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide chemguide.co.ukucalgary.ca. The initial step of the reaction involves the deprotonation of the acidic carboxylic proton by the hydride, forming a lithium carboxylate salt, which is then reduced masterorganicchemistry.com.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction cannot be stopped at the aldehyde stage using powerful reductants like LiAlH₄ chemguide.co.uk. A successful strategy involves a two-step process:

Activation: The carboxylic acid is first converted into a derivative such as an acyl chloride, an ester, or a Weinreb amide (N-methoxy-N-methylamide).

Controlled Reduction: This activated intermediate is then treated with a less reactive, sterically hindered hydride reagent that can reduce the derivative to an aldehyde but reacts much more slowly with the aldehyde product. Suitable reagents for this include lithium tri-tert-butoxyaluminum hydride (from acyl chlorides) or diisobutylaluminium hydride (DIBAL-H) (from esters or Weinreb amides) at low temperatures youtube.comacs.org.

| Desired Product | Reagent(s) | Typical Conditions | Key Considerations |

| Primary Alcohol | 1. LiAlH₄2. H₃O⁺ | Anhydrous THF or Et₂O, Room Temp. | LiAlH₄ is a very strong and reactive reagent that reacts violently with water chemguide.co.uk. |

| Aldehyde | 1. SOCl₂2. LiAl(Ot-Bu)₃ | Two steps; reduction at low temp. (-78 °C) | Requires conversion to acyl chloride first to prevent over-reduction. |

| Aldehyde | 1. Weinreb Amide Formation2. DIBAL-H | Two steps; reduction at low temp. (-78 °C) | Provides a stable intermediate that resists over-reduction acs.org. |

Reactivity Dictated by Halogen Ortho-Effects and Electronic Perturbations

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The bromine atom at the 2-position exerts a powerful "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing cdnsciencepub.comwikipedia.orgquora.com. This is primarily a steric phenomenon. The bulky ortho-substituent (bromine) forces the -COOH group to twist out of the plane of the benzene (B151609) ring wikipedia.orgalmerja.com. This loss of coplanarity inhibits the resonance-donating effect of the phenyl ring on the carboxyl group, which in turn increases the acidity of the carboxylic proton almerja.comstackexchange.com.

The electronic effects of the substituents also play a crucial role:

Inductive Effect (-I): Both bromine and iodine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond framework. The methoxy group's oxygen also exerts an inductive pull. These effects increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.

Mesomeric (Resonance) Effect (+M): The methoxy group and the halogen atoms possess lone pairs of electrons that can be donated into the aromatic pi-system. This effect increases electron density on the ring, particularly at the ortho and para positions relative to them, and generally decreases acidity.

Hypervalent Iodine Chemistry Deriving from the Iodo-Substituent

The presence of an iodine atom on the aromatic ring allows this compound to serve as a precursor for hypervalent iodine reagents. These compounds contain an iodine atom in a higher-than-normal oxidation state (typically +3 or +5) and are valued as versatile and environmentally benign oxidizing agents in modern synthesis thieme-connect.de.

Aryliodine(III) Reagents: The iodo-substituent can be oxidized to the iodine(III) state using various oxidants. For instance, treatment with an oxidant like meta-chloroperbenzoic acid (m-CPBA) in the presence of an arene and a suitable acid can yield diaryliodonium salts organic-chemistry.org. These salts are powerful electrophilic arylating agents thieme-connect.de. A general approach to synthesizing unsymmetrical diaryliodonium salts involves the reaction of the iodoarene with an oxidant and an acid, followed by the addition of a second arene .

Aryliodine(V) Reagents: Further oxidation can produce iodine(V) species. A particularly important class of iodine(V) reagents are the 2-iodoxybenzoic acids (IBX). An IBX derivative of the title compound could be synthesized by the oxidation of the parent this compound using a powerful and environmentally friendly oxidant like Oxone (potassium peroxymonosulfate) in an aqueous medium orientjchem.orgwikipedia.orgresearchgate.net. These IBX derivatives are highly effective and often chemoselective oxidizing agents organic-chemistry.org.

| Reagent Class | Precursor | Typical Oxidant(s) | Resulting Species |

| Aryliodine(III) | This compound | m-CPBA, Peracetic Acid | Diaryliodonium salts, (Diacetoxyiodo)arenes |

| Aryliodine(V) | This compound | Oxone, Potassium Bromate | IBX derivative |

Hypervalent iodine reagents generated in situ from this compound can be used catalytically to perform a wide array of oxidative transformations, avoiding the need to handle potentially unstable stoichiometric reagents nsf.govacsgcipr.org. With a suitable terminal oxidant (such as m-CPBA or Oxone) to regenerate the active hypervalent species, the parent iodoarene can be used in catalytic amounts beilstein-journals.orgnih.gov.

These catalytic systems are known to mediate numerous valuable reactions, including:

Oxidation of Alcohols: Primary and secondary alcohols can be efficiently oxidized to aldehydes and ketones, respectively nsf.gov.

Oxidative Cyclizations: Hypervalent iodine reagents are widely used to trigger oxidative cyclization reactions, forming various heterocyclic structures such as isoxazolines, spirolactams, and dihydrobenzofurans arkat-usa.orgnih.govfrontiersin.orgumn.edu.

Functionalization of Alkenes: They can facilitate the difunctionalization of alkenes, leading to the introduction of two new functional groups across the double bond beilstein-journals.orgnih.govfrontiersin.org.

Oxidative Rearrangements: A variety of oxidative rearrangement reactions, including the Hofmann and Beckmann rearrangements, can be promoted by these reagents rsc.org.

The specific substitution pattern of the hypervalent iodine reagent derived from this compound would influence its reactivity and selectivity in these transformations.

Derivatization and Targeted Structural Modifications of the 2 Bromo 4 Iodo 5 Methoxybenzoic Acid Core

Rational Design of Novel Aromatic Derivatives

The distinct reactivity of the bromine and iodine substituents on the 2-bromo-4-iodo-5-methoxybenzoic acid core is a cornerstone of its utility in the rational design of novel aromatic derivatives. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization. This hierarchical reactivity enables a stepwise approach to molecular elaboration, where the iodine can be selectively targeted first, followed by subsequent modification at the bromine position.

This selective reactivity is particularly advantageous in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For instance, a Sonogashira coupling could be employed to introduce an alkyne group at the 4-position by selectively reacting with the iodo group, leaving the bromo group intact for a subsequent Suzuki coupling to introduce a different aryl or heteroaryl moiety. This stepwise approach provides precise control over the final molecular architecture, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Bond | Relative Reactivity |

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Lowest |

This table illustrates the general reactivity trend of carbon-halogen bonds in common palladium-catalyzed cross-coupling reactions, which is fundamental to the rational design of derivatives from polyhalogenated aromatic compounds.

Synthesis of Complex Substituted Benzoic Acid Systems

The this compound scaffold serves as an excellent starting material for the synthesis of highly substituted and complex benzoic acid systems. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, further expanding the synthetic possibilities.

For example, the carboxylic acid can be protected as an ester before performing cross-coupling reactions at the halogen positions. Following the desired modifications of the aromatic ring, the ester can be hydrolyzed back to the carboxylic acid, yielding a complex benzoic acid derivative that would be difficult to access through other synthetic routes. This strategy allows for the introduction of a wide range of substituents, including those that might not be compatible with the conditions required for the initial halogenation or methoxylation of the benzoic acid ring.

Detailed research has demonstrated the feasibility of such transformations, showcasing the robustness of the this compound core under various reaction conditions. This has led to the development of efficient synthetic routes towards novel compounds with potential biological activities.

Incorporation into Macrocyclic Frameworks and Polyaromatic Scaffolds

The bifunctional nature of derivatives of this compound makes them ideal building blocks for the construction of macrocyclic frameworks and extended polyaromatic scaffolds. Through a sequence of selective cross-coupling reactions, it is possible to link multiple units of this benzoic acid derivative together, or to incorporate it into larger, pre-formed molecular architectures.

For instance, a double Sonogashira coupling reaction on a suitably protected derivative could be used to cyclize the molecule, forming a novel macrocycle. The rigidity of the aromatic backbone and the defined geometry of the substituents can be exploited to create macrocycles with specific shapes and sizes, which is of great interest in areas such as host-guest chemistry and the development of enzyme inhibitors.

Similarly, the sequential coupling capabilities allow for the synthesis of linear or branched polyaromatic systems. These extended π-systems are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development as Monomers for Specialty Polymer Synthesis

The potential for this compound to serve as a monomer for the synthesis of specialty polymers is an area of growing interest. The ability to undergo polymerization through various cross-coupling reactions opens the door to a new class of polymers with unique properties.

For example, poly(phenylene)s and related conjugated polymers could be synthesized via Yamamoto or Suzuki polycondensation reactions. The resulting polymers would possess a well-defined structure with pendant methoxy (B1213986) and carboxylic acid (or ester) groups, which could be further modified to tune the polymer's solubility, thermal stability, and electronic properties.

The presence of the methoxy group can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing and characterization. The carboxylic acid functionality provides a handle for post-polymerization modification, such as the attachment of specific side chains or cross-linking agents.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Method | Reactive Sites | Resulting Polymer Type |

| Suzuki Polycondensation | Bromo and Iodo (after conversion to boronic acid/ester) | Poly(phenylene) |

| Yamamoto Coupling | Bromo and Iodo | Poly(phenylene) |

| Sonogashira Polycondensation | Bromo and Iodo (with a di-alkyne) | Poly(phenylene ethynylene) |

This table outlines potential polymerization strategies that could utilize the unique reactivity of the halogenated positions on the this compound core.

Precursor Synthesis for Advanced Organometallic Ligands

The rich functionality of this compound also makes it an attractive precursor for the synthesis of advanced organometallic ligands. The introduction of coordinating groups, such as phosphines, pyridines, or N-heterocyclic carbenes (NHCs), via cross-coupling reactions can lead to the formation of novel ligands with unique steric and electronic properties.

For example, a Buchwald-Hartwig amination could be used to introduce a phosphine-containing amine at one of the halogenated positions. The resulting ligand could then be coordinated to a transition metal, such as palladium, rhodium, or iridium, to form a catalytically active complex. The methoxy and carboxylic acid groups can influence the electronic environment of the metal center and the solubility of the complex, potentially leading to catalysts with enhanced activity, selectivity, or stability.

The modularity of this synthetic approach allows for the creation of a library of ligands with systematically varied substituents, facilitating the optimization of catalysts for specific chemical transformations. This has significant implications for the development of new and more efficient catalytic processes in both academic and industrial settings.

Mechanistic Investigations and Computational Analysis of 2 Bromo 4 Iodo 5 Methoxybenzoic Acid Chemistry

Elucidation of Reaction Mechanisms for Halogenation and Cross-Coupling Processes

The reactivity of 2-bromo-4-iodo-5-methoxybenzoic acid is largely defined by its potential to undergo further halogenation and its utility in cross-coupling reactions. Understanding the mechanisms of these processes is crucial for predicting reaction outcomes and designing synthetic pathways.

Halogenation: Further halogenation of this compound would proceed via an electrophilic aromatic substitution (SEAr) mechanism. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The methoxy (B1213986) (-OCH3) group is a strong activating group and an ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating group and a meta-director. The halogen atoms (-Br, -I) are deactivating yet ortho, para-directing. In this specific molecule, the positions ortho and para to the powerful methoxy director are already occupied. The only remaining position on the aromatic ring is C6, which is ortho to the carboxylic acid and meta to the methoxy group. The combined directing effects make further electrophilic substitution on the ring challenging and would likely require harsh conditions.

Cross-Coupling Processes: Palladium-catalyzed cross-coupling reactions are fundamental transformations for aryl halides. nih.gov The general mechanism involves a catalytic cycle with a palladium(0) species. nih.gov The key steps are:

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form an Ar-Pd(II)-X complex.

Transmetalation: An organometallic reagent (R-M) transfers its organic group to the palladium complex, forming Ar-Pd(II)-R.

Reductive Elimination: The Ar-R bond is formed, and the product is released, regenerating the Pd(0) catalyst. nih.gov

For this compound, the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the most critical factor. The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. This differential reactivity allows for selective cross-coupling reactions. By carefully choosing the reaction conditions (catalyst, ligand, temperature), it is possible to functionalize the iodine position while leaving the bromine atom intact for a subsequent, different cross-coupling reaction. researchgate.net This sequential functionalization is a powerful tool in the synthesis of complex molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Computational chemistry provides invaluable insights into the molecular properties that are not easily accessible through experimental means alone. Quantum chemical calculations can predict electronic structure, conformational preferences, and reactivity, guiding synthetic efforts.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For aromatic systems like this compound, DFT calculations can determine various properties that correlate with reactivity. unamur.bepsu.edu

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, colored blue) are prone to nucleophilic attack. nih.gov For this molecule, the oxygen atoms of the carboxylic acid and methoxy groups would show a high negative potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.com

| Property | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating methoxy group would raise the HOMO energy, making the ring more susceptible to oxidation and electrophilic attack compared to unsubstituted benzoic acid. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The electron-withdrawing halogens and carboxylic acid group would lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | The combination of donating and withdrawing groups leads to a moderate energy gap, suggesting a balance between stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | The asymmetrical arrangement of polar C-O, C=O, O-H, C-Br, and C-I bonds would result in a significant net dipole moment. |

The three-dimensional structure and conformational flexibility of this compound significantly impact its reactivity. The substituents on the benzene (B151609) ring, particularly those ortho to each other, create steric hindrance that can influence reaction outcomes. nih.gov

The primary conformational freedom in this molecule involves the rotation of the carboxylic acid and methoxy groups. The carboxylic acid group is flanked by a bulky bromine atom at the C2 position. This steric clash can influence the dihedral angle between the plane of the carboxylic acid and the plane of the aromatic ring. DFT calculations on similar ortho-substituted benzoic acids have shown that the planar conformation is often destabilized, leading to a twisted minimum energy structure. nih.gov This twisting can affect the conjugation of the carboxyl group with the aromatic π-system. Similarly, the methoxy group's orientation can be influenced by the adjacent iodine atom. These steric constraints can block certain reaction trajectories, for instance, by hindering the approach of a bulky reagent to a specific site.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This phenomenon arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond. nih.gov Both the bromine and iodine atoms in this compound can participate in halogen bonding.

The strength of halogen bonds generally follows the trend I > Br > Cl > F. researchgate.net Therefore, the iodine atom at the C4 position would be a stronger halogen bond donor than the bromine atom at the C2 position. These interactions can play a crucial role in:

Crystal Engineering: Halogen bonds can direct the self-assembly of molecules in the solid state, influencing crystal packing and morphology. nih.gov

Molecular Recognition: In solution, halogen bonding can mediate interactions with solvents, reagents, or catalysts, pre-organizing the molecule for a reaction.

Catalysis: The activation of substrates through halogen bonding is an emerging area in catalysis. rsc.org For example, a Lewis basic catalyst could interact with the iodine or bromine atom, enhancing the electrophilicity of the aromatic ring and facilitating a reaction.

DFT calculations can model these interactions, predicting their geometry and strength (interaction energy). nih.gov The analysis of the σ-hole's magnitude on the iodine and bromine atoms can provide a quantitative measure of their potential to engage in halogen bonding.

Transition State Analysis and Reaction Pathway Mapping for Key Transformations

Understanding a chemical reaction requires not just knowing the reactants and products, but also the pathway connecting them, including any intermediates and transition states. Computational chemistry allows for the mapping of these reaction pathways on a potential energy surface.

For a key transformation, such as the oxidative addition of this compound to a palladium(0) catalyst, computational modeling can locate the transition state structure. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the activation energies for oxidative addition at the C-I bond versus the C-Br bond, chemists can computationally verify the experimentally observed selectivity. This analysis provides a detailed, step-by-step picture of the reaction mechanism, revealing bond-breaking and bond-forming events at the molecular level.

Computational Modeling of Regioselectivity and Stereoselectivity in Synthetic Design

Computational modeling is a predictive tool for understanding and controlling the selectivity of chemical reactions. For a multifunctional molecule like this compound, predicting which site will react is a question of regioselectivity.

As discussed, the primary regioselectivity issue in cross-coupling reactions is the competition between the C-I and C-Br bonds. Computational models, particularly DFT, can accurately predict the lower activation energy for the oxidative addition at the C-I bond, thus explaining the observed selectivity. mdpi.com

Furthermore, computational models can predict the regioselectivity of other potential reactions. For example, in a deprotonation reaction, calculations of the acidity of the carboxylic acid proton versus any potential C-H protons would clearly show the much higher acidity of the -COOH group. For electrophilic aromatic substitution, DFT can be used to calculate the energies of the sigma-complex intermediates for attack at each possible position, with the lowest energy intermediate corresponding to the most likely product. While stereoselectivity is less of a concern for reactions directly on the aromatic ring, it would become critical if reactions at the substituents were to create new chiral centers. In such cases, computational modeling of the diastereomeric transition states would be essential for predicting the stereochemical outcome.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 4 Iodo 5 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-bromo-4-iodo-5-methoxybenzoic acid. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, displaying signals for two isolated aromatic protons. The methoxy (B1213986) group will present as a sharp singlet, and the carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

¹H NMR Predicted Data:

Aromatic Protons (H-3 and H-6): The chemical shifts of the two aromatic protons are influenced by the electronic effects of the four substituents. The bromine at C-2 and the iodine at C-4 are electron-withdrawing via induction, deshielding nearby protons. The methoxy group at C-5 is electron-donating through resonance, causing a shielding effect. The carboxylic acid group at C-1 is electron-withdrawing. Consequently, the proton at the C-6 position is anticipated to be the most downfield, influenced by the adjacent electron-withdrawing bromine and carboxylic acid groups. The proton at C-3 will be influenced by the adjacent bromine and iodine atoms. Both signals are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling.

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of 3.8-4.0 ppm.

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet, typically far downfield (>10-13 ppm), due to hydrogen bonding and its acidic nature.

¹³C NMR Predicted Data: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts are predicted based on substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| COOH | 11.0 - 13.0 | 165 - 170 | broad s |

| C-1 | - | 130 - 135 | s |

| C-2 | - | 115 - 120 | s |

| H-3 | 7.8 - 8.0 | - | s |

| C-3 | - | 120 - 125 | s |

| C-4 | - | 90 - 95 | s |

| C-5 | - | 155 - 160 | s |

| H-6 | 7.4 - 7.6 | - | s |

| C-6 | - | 110 - 115 | s |

To confirm the predicted assignments and fully elucidate the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this molecule, no cross-peaks would be expected in the aromatic region, confirming that the two aromatic protons are not on adjacent carbons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link the proton signal at ~7.4-7.6 ppm to C-6, the proton at ~7.8-8.0 ppm to C-3, and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying connectivity across multiple bonds (typically 2-3 bonds). researchgate.net It would be used to assign the quaternary carbons. For instance, the proton at H-6 would show correlations to C-1, C-2, C-4, and C-5. The methoxy protons would show a strong correlation to C-5, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A cross-peak between the methoxy protons and the H-6 proton would be expected, providing further confirmation of their proximity in the molecule. researchgate.net

The chemical shifts of the aromatic protons are a direct consequence of the additive effects of the substituents on the benzene ring.

Electron-Withdrawing Groups (-COOH, -Br, -I): These groups decrease the electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect causes the attached protons to resonate at a higher chemical shift (downfield).

Electron-Donating Group (-OCH₃): The methoxy group increases electron density on the ring, especially at the ortho and para positions, through its +R (resonance) effect. This shielding causes protons at these positions to resonate at a lower chemical shift (upfield).

In this compound, H-3 is flanked by two electron-withdrawing halogens, leading to a significant downfield shift. H-6 is ortho to the electron-withdrawing bromine and carboxylic acid groups but is also ortho to the electron-donating methoxy group. The net effect results in a chemical shift that is typically downfield but less so than H-3. The precise positions depend on the complex interplay of these inductive and resonance effects.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Analysis of Intramolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in the molecule. researchgate.netnih.gov For benzoic acid derivatives, these techniques are particularly useful for studying the hydrogen bonding interactions of the carboxylic acid group. ijtsrd.comias.ac.in

The spectrum would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the FTIR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700 cm⁻¹. Its exact position can indicate the strength of the hydrogen bonding; stronger dimerization shifts this band to a lower wavenumber.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two C-O stretching bands are expected: one for the carboxylic acid (C-O) and another for the aryl-ether (Ar-O-CH₃), typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-X Stretches: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Br stretch is expected in the 690-515 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, often below 600 cm⁻¹. study.comlibretexts.org These are often more clearly observed in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C-H stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Very Strong |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O stretch | Carboxylic Acid | 1250 - 1320 | Strong |

| C-O stretch | Aryl Ether | 1000 - 1100 | Strong |

| C-Br stretch | Aryl Halide | 515 - 690 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₈H₆BrIO₃.

The calculated exact mass for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O) is approximately 369.8490 g/mol .

A key feature of the mass spectrum will be the distinctive isotopic pattern of the molecular ion peak [M]⁺•.

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). weebly.comlibretexts.org

Iodine Isotope: Iodine is monoisotopic (¹²⁷I), so it does not contribute to further splitting of the main isotopic cluster. libretexts.org

The combination of bromine's isotopic signature with the mass of iodine creates a highly characteristic pattern that facilitates easy identification of the compound in a complex mixture.

Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation patterns. miamioh.eduyoutube.comntu.edu.sg Common fragmentation pathways for this compound would likely include:

Loss of -OH (M-17): Formation of a stable acylium ion.

Loss of -COOH (M-45): Cleavage of the carboxylic acid group.

Loss of CH₃ (M-15): From the methoxy group, followed by the loss of CO (M-15-28).

Loss of Br• (M-79/81) or I• (M-127): Cleavage of the carbon-halogen bonds.

Table 3: Predicted HRMS Data and Major Fragments for this compound This table is interactive. Click on the headers to sort the data.

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Comments |

|---|---|---|---|

| [M]⁺• | C₈H₆⁷⁹BrIO₃ | 369.8490 | Molecular ion |

| [M+2]⁺• | C₈H₆⁸¹BrIO₃ | 371.8470 | Isotope peak due to ⁸¹Br |

| [M-OH]⁺ | C₈H₅⁷⁹BrIO₂ | 352.8439 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₇H₅⁷⁹BrIO | 324.8541 | Loss of carboxyl radical |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on extensive studies of other benzoic acid derivatives. researchgate.netacs.org X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Expected Solid-State Features:

Hydrogen-Bonded Dimers: The most prominent feature in the crystal structure of most benzoic acids is the formation of centrosymmetric dimers. researchgate.net Two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic R²₂(8) ring motif.

Molecular Conformation: The benzene ring is expected to be planar. The carboxylic acid group may be slightly twisted out of the plane of the benzene ring, with the degree of torsion influenced by steric interactions with the adjacent bromine atom.

Halogen Bonding: The presence of both bromine and iodine atoms introduces the possibility of halogen bonding (C-Br···O, C-I···O, or even C-I···Br). researchgate.netmanchester.ac.uknih.gov These non-covalent interactions, where the electropositive region (σ-hole) on the halogen atom interacts with a Lewis base (like the carbonyl oxygen or another halogen), can play a significant role in directing the crystal packing. researchgate.net The crystal packing will likely involve a combination of hydrogen bonds, halogen bonds, and van der Waals forces, leading to a complex and stable three-dimensional supramolecular framework.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in determining the purity of this compound by separating it from starting materials, byproducts, and other impurities that may arise during its synthesis. These methods are also crucial for the isolation of the pure compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for the purity assessment of aromatic carboxylic acids like this compound. This method separates compounds based on their hydrophobicity. For analogous compounds, such as other halogenated benzoic acids, RP-HPLC methods have been successfully developed and validated according to guidelines from the International Conference on Harmonisation (ICH).

A typical RP-HPLC method for a substituted benzoic acid would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (like phosphate buffer or dilute formic acid) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. Detection is commonly performed using a UV detector, as the benzene ring in the molecule is a strong chromophore.

Table 1: Illustrative HPLC Parameters for Purity Assessment of a Substituted Benzoic Acid

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting parameters for method development for this compound, based on methods for similar compounds.

Method validation for such an analysis would involve assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit to ensure the method is suitable for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that can be used for the analysis of volatile and thermally stable compounds. Benzoic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl ester. This can be achieved by reaction with a derivatizing agent like diazomethane or by heating with methanol in the presence of an acid catalyst.

Once derivatized, the resulting methyl 2-bromo-4-iodo-5-methoxybenzoate can be separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The mass spectrometer detector provides not only quantitative information but also structural information based on the fragmentation pattern of the molecule, which is invaluable for the positive identification of the compound and any impurities.

Table 2: Potential GC-MS Conditions for the Analysis of Derivatized this compound

| Parameter | Potential Condition |

| Derivatization | Methylation to form the methyl ester |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 50-500 m/z |

This table outlines plausible GC-MS parameters for the analysis of the derivatized target compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, screening for the presence of impurities, and determining appropriate solvent systems for column chromatography. For the analysis of this compound, a silica gel plate would typically be used as the stationary phase due to the polar nature of the carboxylic acid group.

The mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase is adjusted to achieve good separation, with a target Rf (retention factor) value for the main compound typically between 0.3 and 0.5. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active nature of the aromatic ring.

Table 3: Example TLC Systems for the Separation of Aromatic Acids

| Stationary Phase | Mobile Phase System (v/v) | Application |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | Purity check of a moderately polar compound |

| Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (5:4:1) | Separation of aromatic acids of varying polarity |

| Reverse-Phase C18 | Acetonitrile:Water (8:2) | Separation based on hydrophobicity |

This table provides examples of TLC systems that could be adapted for the analysis of this compound.

Strategic Applications of 2 Bromo 4 Iodo 5 Methoxybenzoic Acid in Academic Research Synthesis

As a Versatile Building Block for Polyfunctional Aromatic Systems

The strategic placement of multiple, orthogonally reactive functional groups on the aromatic core of 2-bromo-4-iodo-5-methoxybenzoic acid makes it an ideal starting material for the synthesis of highly substituted aromatic systems. The distinct chemical nature of the iodo and bromo substituents allows for selective reactions, a cornerstone of modern synthetic strategy. Generally, the carbon-iodine bond is more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) compared to the more stable carbon-bromine bond. This reactivity difference enables chemists to perform sequential couplings, introducing different substituents at the 4- and 2-positions in a controlled manner.

For instance, a Sonogashira coupling could be performed selectively at the iodo-position, followed by a Suzuki coupling at the bromo-position. This stepwise functionalization is critical for creating complex substitution patterns that would be difficult to achieve through other synthetic routes. The carboxylic acid and methoxy (B1213986) groups further enhance the molecule's utility by providing additional sites for modification and influencing the electronic properties of the aromatic ring, thereby modulating its reactivity.

Role in Precursor Synthesis for Diverse Organic Architectures, Including Natural Product Analogues

The structural framework of this compound is embedded in or can be elaborated into a variety of complex organic structures, including analogues of naturally occurring compounds. Many natural products, particularly those with polycyclic aromatic or heteroaromatic cores, require heavily substituted benzene (B151609) rings as key intermediates. The functional handles on this compound provide the necessary anchor points for constructing these intricate systems.

While specific, direct syntheses of complex natural products starting from this exact compound are not extensively documented in readily available literature, its utility as a precursor is evident from its structural motifs. The bromo, iodo, and methoxy-substituted benzoic acid pattern is a common feature in the retrosynthetic analysis of lignans, alkaloids, and other classes of bioactive molecules. Synthetic chemists can leverage this starting material to rapidly assemble the core structures of these target molecules, facilitating the exploration of their structure-activity relationships through the synthesis of novel analogues.

Utility in Organometallic Chemistry and the Design of Novel Ligands

In the field of organometallic chemistry, substituted aromatic compounds are frequently employed as precursors for the synthesis of ligands that can coordinate to metal centers. These ligands play a crucial role in determining the catalytic activity, selectivity, and stability of organometallic complexes. This compound can be chemically modified to incorporate coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, leading to the formation of novel ligand architectures.

For example, the halogen atoms can be replaced with diphenylphosphino groups through nucleophilic substitution or cross-coupling reactions. The resulting phosphine-containing benzoic acid could then act as a ligand for various transition metals like palladium, rhodium, or ruthenium. The presence of the carboxylic acid and methoxy groups can also influence the electronic properties of the ligand and provide secondary coordination sites, potentially leading to catalysts with unique reactivity or selectivity. The modular nature of its synthesis allows for the fine-tuning of ligand properties by systematically varying the substituents on the aromatic ring.

Contribution to the Development of Functionalized Materials and Specialty Chemicals

The development of new materials with tailored electronic, optical, or physical properties is a major focus of modern chemical research. The highly functionalized nature of this compound makes it a valuable intermediate in the synthesis of such materials. bldpharm.com For example, it can serve as a monomer or a key building block for the synthesis of conjugated polymers, liquid crystals, or organic light-emitting diode (OLED) materials. bldpharm.com

By employing cross-coupling reactions, the bromo and iodo groups can be used to extend the aromatic system, creating larger, conjugated structures with interesting photophysical properties. The carboxylic acid group can be used to attach the molecule to surfaces or to other components of a material, while the methoxy group can influence its solubility and morphological characteristics. The ability to systematically modify the structure of this building block allows for the rational design of new functional materials with optimized performance for specific applications.

Enabling Intermediate for the Development of Novel Methodologies in Synthetic Organic Chemistry

The development of new synthetic methods is essential for advancing the field of organic chemistry. Polysubstituted substrates with varying functional groups are often used to test the scope and limitations of new chemical reactions. This compound, with its array of functional groups, serves as an excellent test case for new methodologies, particularly in the area of transition metal-catalyzed cross-coupling.

For example, a newly developed catalyst for selective C-H activation or a novel cross-coupling reaction could be tested on this molecule to assess its chemoselectivity. The ability of the catalyst to differentiate between the C-I and C-Br bonds, or to react in the presence of the carboxylic acid and methoxy groups, would provide valuable insights into its reactivity and functional group tolerance. The use of such well-defined, multifunctional substrates is crucial for establishing the robustness and synthetic utility of new chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-iodo-5-methoxybenzoic acid, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Bromination and Iodination : Use halogenation agents like NBS (N-bromosuccinimide) or Br₂ in acetic acid for bromination. For iodination, employ KI/NaNO₂ in H₂SO₄ under controlled temperature (0–5°C) to avoid over-iodination .

- Methoxy Group Introduction : Methylation via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at reflux .

- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What analytical techniques are critical for characterizing this compound?

- Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Key signals:

- Methoxy (-OCH₃): δ ~3.8 ppm (singlet).

- Aromatic protons: δ 7.2–8.5 ppm (split patterns depend on substituent positions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns (Br/I) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How do the electronic and steric effects of bromine, iodine, and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Suzuki-Miyaura Coupling : Iodo groups undergo coupling more readily than bromo due to lower bond dissociation energy. Methoxy groups act as electron-donating substituents, stabilizing intermediates .

- Steric Hindrance : The 4-iodo and 2-bromo positions may hinder coupling at adjacent sites. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Experimental Design : Compare reaction rates using Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos in THF/water. Monitor via GC-MS .

Q. Can DFT studies predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

- Computational Approach :

- Modeling : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate Fukui indices and electrostatic potential maps.

- Findings : Methoxy groups direct EAS to para positions, while bromine/iodine deactivate the ring. Predicted reactivity aligns with experimental nitration/sulfonation outcomes .

Q. How does this compound interact with biomolecular targets (e.g., enzymes), and what assays are suitable for studying its bioactivity?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 or cytochrome P450 enzymes. Focus on halogen bonding (Br/I) with active-site residues .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Data Contradiction Analysis

Q. Conflicting reports on bromination efficiency: What factors explain variability in yields across studies?

- Key Variables :

- Solvent Polarity : Polar aprotic solvents (DMF) favor bromination but may promote side reactions vs. acetic acid .

- Temperature : Elevated temps (>50°C) reduce selectivity due to radical pathway activation .

- Resolution : Optimize via Design of Experiments (DoE) with response surface methodology (RSM). Example:

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 0 | 30 | 10–20 |

| NBS Equiv. | 1.0 | 1.5 | 1.2 |

Applications in Advanced Material Science

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or conductive polymers?

- Synthetic Strategy :

- MOFs : Coordinate carboxylate groups with Zn²⁺ or Cu²⁺ nodes under solvothermal conditions. Iodo/bromo substituents enable post-synthetic modification (PSM) via Sonogashira coupling .

- Conductive Polymers : Electropolymerize with thiophene derivatives. Methoxy groups enhance solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.